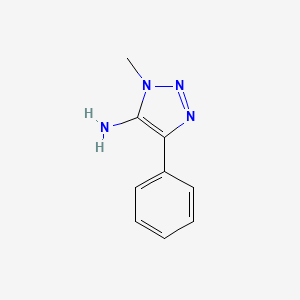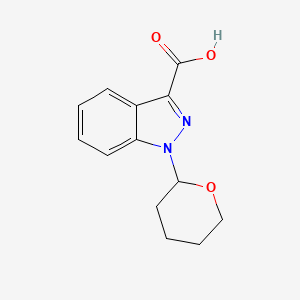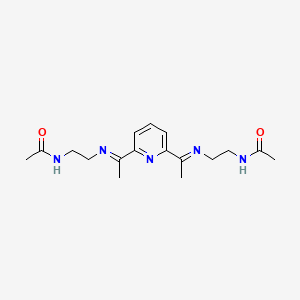
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is a complex organic compound characterized by its unique structure involving pyridine and azanylylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide typically involves the reaction of pyridine-2,6-dicarbaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in an ethanol solution, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N’-((1E,1’E)-Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
- N,N’-((1E,1’E)-Decane-1,10-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
Uniqueness
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is unique due to its pyridine-based structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential therapeutic uses .
Properties
Molecular Formula |
C17H25N5O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-[1-[6-[N-(2-acetamidoethyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-12(18-8-10-20-14(3)23)16-6-5-7-17(22-16)13(2)19-9-11-21-15(4)24/h5-7H,8-11H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
IEGCQWHOYNPIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCNC(=O)C)C1=NC(=CC=C1)C(=NCCNC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


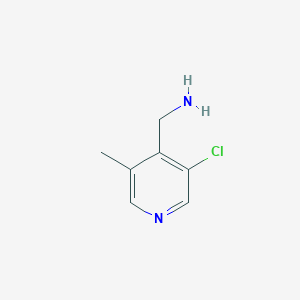
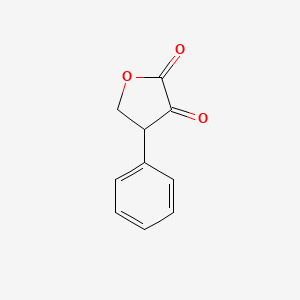
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)
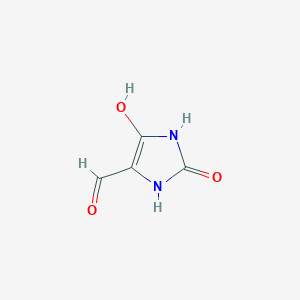
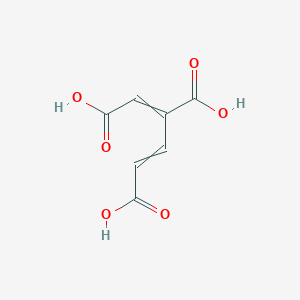
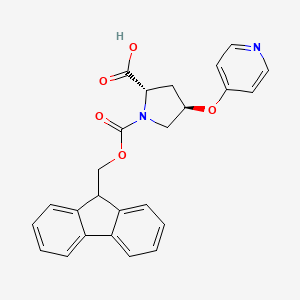
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

